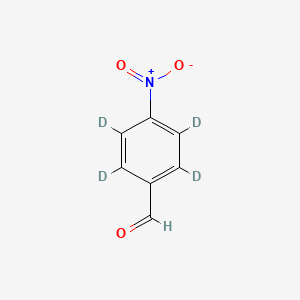

4-Nitrobenzaldehyde-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRFQSNOROATLV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662148 | |

| Record name | 4-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-72-2 | |

| Record name | 4-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020718-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzaldehyde-d4: A Technical Guide for Researchers

CAS Number: 1020718-72-2

This technical guide provides a comprehensive overview of 4-Nitrobenzaldehyde-d4, a deuterated analog of 4-nitrobenzaldehyde (B150856). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its utility in modern research.

Core Properties

This compound is a stable, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This substitution provides a distinct mass difference, making it an invaluable tool in various analytical and research applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated analog, 4-Nitrobenzaldehyde, is provided for comparison.

| Property | This compound | 4-Nitrobenzaldehyde |

| CAS Number | 1020718-72-2[1] | 555-16-8 |

| Molecular Formula | C₇HD₄NO₃[1] | C₇H₅NO₃ |

| Molecular Weight | 155.14 g/mol [1] | 151.12 g/mol |

| Appearance | Solid | Slightly yellowish crystalline powder |

| Melting Point | 103-106 °C (lit.) | 103-106 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.[2] | Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Sparingly soluble in water.[2] |

Spectroscopic Data

Synthesis of this compound

A common and effective method for the synthesis of 4-Nitrobenzaldehyde is the oxidation of 4-nitrotoluene.[3][4][5] A similar strategy can be employed for the synthesis of this compound, starting from the appropriately deuterated precursor, 4-nitrotoluene-d7 (B562404). The following is a representative experimental protocol adapted from established methods for the non-deuterated compound.

Experimental Protocol: Oxidation of 4-Nitrotoluene-d7

This two-step procedure involves the formation of an intermediate, 4-nitrobenzylidene-d4 diacetate, followed by its hydrolysis to yield the final product.

Step 1: Synthesis of 4-Nitrobenzylidene-d4 Diacetate

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitrotoluene-d7 in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture to below 10°C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.

-

Add chromium trioxide in small portions over an extended period, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4-nitrobenzylidene-d4 diacetate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium carbonate solution to neutralize any remaining acid.

-

Finally, wash the product with cold water until the washings are neutral.

Step 2: Hydrolysis to this compound

-

In a round-bottom flask equipped with a reflux condenser, combine the crude 4-nitrobenzylidene-d4 diacetate with a mixture of ethanol, water, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for approximately 30 minutes.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the this compound.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

The following diagram illustrates the general workflow for this synthesis.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling. Deuterated compounds are powerful tools in various stages of scientific investigation, from mechanistic studies to preclinical drug development.

Use as an Internal Standard

In quantitative analysis using mass spectrometry (MS), particularly in pharmacokinetic and drug metabolism studies, deuterated compounds serve as excellent internal standards. This compound can be added to biological samples at a known concentration before sample processing. Because it is chemically identical to the non-labeled analyte, it experiences the same extraction efficiency, ionization response, and chromatographic retention time, thus correcting for variations in sample preparation and analysis.

The diagram below outlines a typical workflow for using a deuterated internal standard in a pharmacokinetic study.

Mechanistic Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of 4-nitrobenzaldehyde and this compound, researchers can gain insights into the reaction mechanism, particularly whether a carbon-hydrogen bond on the aromatic ring is broken in the rate-determining step.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are used to study the metabolic fate of drugs. By administering a deuterated version of a drug candidate, researchers can track its biotransformation and identify its metabolites using mass spectrometry. While 4-nitrobenzaldehyde itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. The use of its deuterated form can aid in the metabolic profiling of new chemical entities derived from it.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry and drug development. Its stable isotopic label allows for its use as an internal standard for accurate quantification, as a probe in mechanistic studies, and as a tracer in metabolic pathway elucidation. The synthetic route, adapted from well-established procedures for the non-deuterated analog, provides a reliable means of obtaining this important research chemical.

References

An In-depth Technical Guide to 4-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzaldehyde-d4, a deuterated analog of 4-nitrobenzaldehyde (B150856). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Formula

This compound is a stable isotope-labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution is crucial for its applications in various analytical and research fields.

The chemical structure of this compound is as follows:

Chemical Formula: C₇HD₄NO₃[1][2]

IUPAC Name: 2,3,5,6-tetradeuterio-4-nitrobenzaldehyde[2]

Synonyms: 4-Nitrobenzaldehyde-2,3,5,6-d4, p-Formylnitrobenzene-d4[2]

Physicochemical and Spectroscopic Properties

The incorporation of deuterium atoms results in a higher molecular weight compared to the non-deuterated analog, a key feature for its use in mass spectrometry-based assays. The physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1020718-72-2[1][2] |

| Molecular Weight | 155.14 g/mol [1][2] |

| Appearance | Solid |

| Melting Point | 103-106 °C |

| Isotopic Purity | ≥97.45% |

Synthesis

The synthesis of this compound typically involves a two-step process: the deuteration of a suitable starting material followed by oxidation. A common route is the oxidation of deuterated 4-nitrotoluene.

General Synthetic Pathway

Caption: General synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following are well-established methods for the synthesis of the non-deuterated compound, which can be adapted using the appropriate deuterated starting materials.

Method 1: Oxidation of 4-Nitrotoluene with Chromium Trioxide

This is a common laboratory-scale method.[3][4]

-

Step 1: Formation of the Diacetate Intermediate: 4-Nitrotoluene is treated with chromium trioxide in acetic anhydride (B1165640) to form a diacetate derivative.

-

Step 2: Hydrolysis: The diacetate intermediate is then hydrolyzed using an acid catalyst to yield 4-nitrobenzaldehyde.

Method 2: Hydrolysis of 4-Nitrobenzal Bromide

This method involves the hydrolysis of 4-nitrobenzal bromide using concentrated sulfuric acid.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic the non-deuterated analyte, but its distinct mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Use as an Internal Standard

Caption: Workflow for using this compound as an internal standard.

Potential in Metabolic Studies

Deuterium-labeled compounds are also valuable tools in metabolic studies. While specific studies using this compound are not prominent, its non-deuterated counterpart is known to be a substrate for aldehyde dehydrogenases. Therefore, this compound could potentially be used to trace the metabolic fate of 4-nitrobenzaldehyde in biological systems.

Safety and Handling

4-Nitrobenzaldehyde is classified as an irritant and may cause skin sensitization. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety assessment. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

References

A Technical Guide to the Synthesis and Purification of 4-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway and purification protocol for 4-Nitrobenzaldehyde-d4 (specifically, 4-Nitrobenzaldehyde-2,3,5,6-d4). Given the utility of isotopically labeled compounds in mechanistic studies, quantitative analysis, and drug metabolism research, this document outlines a robust methodology based on established organic chemistry principles and adapted from proven syntheses of the non-deuterated analogue.

Introduction

4-Nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals.[1] Its deuterated isotopologue, this compound, serves as an invaluable tool in modern research. It is frequently employed as an internal standard in mass spectrometry-based quantitative assays, allowing for precise measurement of its non-deuterated counterpart in complex biological matrices. Furthermore, its use in metabolic studies helps elucidate the biotransformation pathways of related pharmaceutical compounds.

This document details a proposed multi-step synthesis beginning with a deuterated precursor, outlines purification techniques, and provides workflows to guide researchers in its preparation.

Physicochemical and Quantitative Data

The key properties of this compound are summarized below, with comparative data for the non-deuterated compound.

| Property | This compound | 4-Nitrobenzaldehyde (Non-Deuterated) | Reference |

| CAS Number | 1020718-72-2 | 555-16-8 | [2][3] |

| Molecular Formula | C₇HD₄NO₃ | C₇H₅NO₃ | [2][3] |

| Molar Mass | 155.14 g/mol | 151.12 g/mol | [2][3] |

| Appearance | Expected: Slightly yellowish crystalline powder | Slightly yellowish crystalline powder | [3] |

| Melting Point | Expected: 103-106 °C | 103-106 °C | [3] |

| Boiling Point | Expected: ~300 °C | 300 °C | [3] |

| Purity (Post-Purification) | >98% (Target) | High, after recrystallization or distillation | [1] |

Proposed Synthesis Pathway

Direct nitration of benzaldehyde (B42025) yields the meta-substituted product as the major isomer.[4] To achieve para-substitution, a protecting group strategy is necessary. The aldehyde functionality is first protected as an acetal (B89532), which directs the subsequent electrophilic nitration to the ortho and para positions. The para-isomer is then isolated and deprotected to yield the final product. This proposed workflow ensures high regioselectivity and isotopic integrity.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous non-deuterated compounds. Researchers should exercise standard laboratory safety precautions.

4.1 Step 1: Protection of Benzaldehyde-d5 as an Acetal

-

Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Reagents:

-

Benzaldehyde-d5 (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

Toluene (B28343) (as solvent)

-

p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)

-

-

Procedure: a. Combine Benzaldehyde-d5, ethylene glycol, and toluene in the round-bottom flask. b. Add the p-toluenesulfonic acid catalyst. c. Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap. d. Continue reflux until no more water is collected (typically 2-4 hours). e. Cool the reaction mixture to room temperature. f. Wash the solution with saturated sodium bicarbonate solution, then with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude 2-(Phenyl-d5)-1,3-dioxolane.

4.2 Step 2: Nitration of the Protected Acetal

-

Apparatus: Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cooled in an ice-salt bath.

-

Reagents:

-

2-(Phenyl-d5)-1,3-dioxolane (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

-

Procedure: a. Add the crude acetal from Step 1 to the flask and cool to 0-5 °C. b. Slowly add cold, concentrated H₂SO₄ while maintaining the temperature below 10 °C. c. Prepare a nitrating mixture of HNO₃ and H₂SO₄ (1:1 v/v) and cool it in an ice bath. d. Add the nitrating mixture dropwise to the flask, ensuring the temperature does not exceed 10 °C. e. After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C. f. Carefully pour the reaction mixture onto crushed ice. g. Extract the product with a suitable solvent (e.g., dichloromethane (B109758) or ether). h. Combine the organic extracts and wash with water, then with a dilute sodium bicarbonate solution until neutral. i. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(4-Nitrophenyl-2,3,5,6-d4)-1,3-dioxolane.

4.3 Step 3: Acidic Hydrolysis (Deprotection)

-

Apparatus: Round-bottom flask with a reflux condenser.

-

Reagents:

-

Crude product from Step 2 (1.0 eq)

-

Acetone (B3395972) or Tetrahydrofuran (THF) (as solvent)

-

Dilute Hydrochloric Acid (e.g., 2M HCl)

-

-

Procedure: a. Dissolve the crude protected nitro-acetal in acetone or THF. b. Add the dilute HCl solution. c. Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 1-3 hours. Monitor reaction progress by TLC. d. Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution). e. Extract the product with ether or ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. g. Filter and remove the solvent under reduced pressure to obtain crude this compound.

Purification Protocol

High purity is essential for the intended applications of this compound.

-

Washing: Suspend the crude product in a cold 2% sodium carbonate solution and stir to remove any acidic impurities (e.g., 4-nitrobenzoic acid-d4).[5] Filter the solid via suction filtration and wash with cold water until the washings are neutral and colorless.[5]

-

Recrystallization:

-

Dissolve the washed product in a minimal amount of hot solvent. A mixture of water and ethanol (B145695) is often effective for the non-deuterated analogue.[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator. A first crop of crystals should have a melting point of 106–106.5°C.[6] A second crop can often be obtained by concentrating the mother liquor.[6]

-

Synthesis Strategy Rationale

The choice of a protecting group strategy is critical for synthesizing the para-isomer. The following diagram illustrates the logic behind this choice compared to the unfavorable direct nitration route.

Caption: Rationale for using a protecting group strategy.

Characterization

To confirm the identity, purity, and isotopic enrichment of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the absence of protons at the 2, 3, 5, and 6 positions of the aromatic ring and verify the presence of the aldehyde proton. ¹³C and ²H NMR can further validate the structure and deuterium (B1214612) incorporation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of 155.14 g/mol , corresponding to the d4-labeled compound.

-

Melting Point: A sharp melting point in the range of 103-106 °C is indicative of high purity.[3]

References

A Technical Guide to the Isotopic Purity and Enrichment of 4-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the isotopic purity and enrichment of 4-Nitrobenzaldehyde-d4. Accurate characterization of isotopically labeled compounds is critical in drug development and various scientific research fields to ensure the reliability and reproducibility of experimental results.

Introduction to this compound

This compound is a deuterated analog of 4-nitrobenzaldehyde, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. It serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The stability and distinct mass shift of the deuterated compound allow for precise quantification and differentiation from its non-labeled counterpart.

Chemical Structure:

Caption: Chemical structure of this compound.

Isotopic Purity and Enrichment: Quantitative Data

The isotopic purity of this compound is a critical quality parameter. It is typically specified by the manufacturer and can be independently verified using analytical techniques. The most common specification for commercially available this compound is an isotopic purity of 98 atom % D.[1]

Table 1: Supplier-Specified Isotopic Purity of this compound

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number | Molecular Formula |

| Sigma-Aldrich | 721263 | 98 atom % D[1] | 98% (CP)[1] | 1020718-72-2[1] | O2NC6D4CHO[1] |

| Clearsynth | CS-T-59330 | Not Specified | 97.45% by HPLC[2] | 1020718-72-2[2] | C₇HD₄NO₃[2] |

| MedChemExpress | HY-W007577-S | Not Specified | Not Specified | 1020718-72-2 | C7HD4NO3 |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to quantify the degree of deuteration at specific sites within a molecule.

Experimental Workflow for NMR Analysis:

References

Mass Spectrum Analysis of 4-Nitrobenzaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum analysis of 4-Nitrobenzaldehyde-d4. This deuterated analog of 4-Nitrobenzaldehyde is a crucial internal standard in various analytical applications, particularly in pharmacokinetic and metabolic studies. Understanding its mass spectrometric behavior is paramount for accurate quantification and structural elucidation.

Introduction

4-Nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The isotopically labeled this compound, with four deuterium (B1214612) atoms on the aromatic ring, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrum, ensuring high accuracy and precision in analytical methods. This guide details the expected mass spectral data, fragmentation patterns, and the experimental protocols for its analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Predicted Mass Spectrum and Fragmentation

While direct experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented spectrum of its non-deuterated counterpart, 4-Nitrobenzaldehyde.[2][3] The molecular weight of 4-Nitrobenzaldehyde (C7H5NO3) is 151.12 g/mol .[3][4][5] The deuterated compound (C7H1D4NO3) will therefore have a molecular weight of approximately 155.14 g/mol .

The primary ionization technique for compounds of this nature is Electron Ionization (EI), which involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[6][7][8]

Tabulated Mass Spectral Data

The expected quantitative mass spectral data for this compound under EI conditions is summarized in the table below, extrapolated from the data for 4-Nitrobenzaldehyde.

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Relative Intensity (%) | Notes |

| 155 | [M]•+ | High | Molecular ion peak. |

| 154 | [M-H]•+ | High | Loss of a hydrogen atom from the aldehyde group. |

| 125 | [M-NO]•+ | Moderate | Loss of a neutral nitric oxide radical. |

| 109 | [M-NO2]•+ | High | Loss of a neutral nitrogen dioxide molecule. |

| 80 | [C6H4D]•+ | Moderate | Deuterated phenyl fragment. |

| 54 | [C4H2D2]•+ | Moderate | Smaller deuterated fragment. |

Note: The relative intensities are estimates and may vary depending on the specific instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound in an EI source is a logical process that can be visualized as a series of bond cleavages. The primary fragmentation pathways are illustrated in the diagram below.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization for specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in a suitable solvent (e.g., N,N-Dimethylformamide or Dichloromethane) to prepare a stock solution of a known concentration.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at appropriate concentrations for the intended analysis.

-

Sample Matrix: For quantitative analysis, a known amount of the this compound internal standard solution is added to the sample matrix before extraction and analysis.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.[9]

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

-

Inlet: Split/Splitless, operated in splitless mode for higher sensitivity.[9]

-

Inlet Temperature: 250 °C.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1][9]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.[1]

-

Quadrupole Temperature: 150 °C.[1]

-

Scan Range: m/z 40-200.

Analytical Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a streamlined workflow, from sample preparation to data analysis.

Conclusion

The mass spectrum analysis of this compound is a critical component in a wide range of research and development activities. By leveraging the predictable fragmentation patterns based on its non-deuterated analog and employing robust GC-MS methodologies, researchers can achieve highly accurate and reliable quantification. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful implementation of analytical methods involving this important internal standard. Careful optimization of the experimental parameters for the specific instrumentation used is essential to ensure the highest quality data.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 3. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. as.uky.edu [as.uky.edu]

- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Guide to the Solubility of 4-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The mole fraction solubility of 4-Nitrobenzaldehyde was determined across a range of solvents and temperatures using the isothermal saturation method. The results, summarized in the table below, indicate that solubility generally increases with temperature. The highest solubility was observed in N,N-dimethylformamide (DMF), followed by acetone (B3395972) and 2-butanone.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Methanol | 273.15 | 4.89 |

| 283.15 | 7.01 | |

| 293.15 | 9.98 | |

| 303.15 | 13.95 | |

| 313.15 | 19.12 | |

| Ethanol | 273.15 | 3.01 |

| 283.15 | 4.52 | |

| 293.15 | 6.68 | |

| 303.15 | 9.75 | |

| 313.15 | 13.98 | |

| Isopropanol | 273.15 | 1.15 |

| 283.15 | 1.83 | |

| 293.15 | 2.85 | |

| 303.15 | 4.41 | |

| 313.15 | 6.72 | |

| n-Butanol | 273.15 | 1.62 |

| 283.15 | 2.51 | |

| 293.15 | 3.84 | |

| 303.15 | 5.79 | |

| 313.15 | 8.63 | |

| Acetone | 273.15 | 18.54 |

| 283.15 | 23.98 | |

| 293.15 | 30.65 | |

| 303.15 | 38.83 | |

| 313.15 | 48.89 | |

| Ethyl Acetate | 273.15 | 8.91 |

| 283.15 | 12.03 | |

| 293.15 | 15.98 | |

| 303.15 | 20.95 | |

| 313.15 | 27.24 | |

| Acetonitrile | 273.15 | 6.88 |

| 283.15 | 9.15 | |

| 293.15 | 11.98 | |

| 303.15 | 15.51 | |

| 313.15 | 19.95 | |

| 2-Butanone | 273.15 | 14.87 |

| 283.15 | 19.53 | |

| 293.15 | 25.31 | |

| 303.15 | 32.48 | |

| 313.15 | 41.42 | |

| N,N-Dimethylformamide | 273.15 | 29.37 |

| 283.15 | 35.84 | |

| 293.15 | 43.45 | |

| 303.15 | 52.48 | |

| 313.15 | 63.31 | |

| n-Propanol | 273.15 | 2.05 |

| 283.15 | 3.16 | |

| 293.15 | 4.79 | |

| 303.15 | 7.14 | |

| 313.15 | 10.52 | |

| Toluene | 273.15 | 3.98 |

| 283.15 | 5.61 | |

| 293.15 | 7.82 | |

| 303.15 | 10.79 | |

| 313.15 | 14.75 |

Data extracted from a study on 4-Nitrobenzaldehyde.[1]

Qualitative Solubility Overview

Qualitatively, 4-Nitrobenzaldehyde exhibits good solubility in a variety of organic solvents. It is described as soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform.[3][4][5] Conversely, it is only slightly soluble in ether and generally considered insoluble in water, particularly cold water, though solubility increases in hot water.[3][4][5]

Experimental Protocol: Isothermal Saturation Method

The following provides a detailed methodology for determining the solubility of a solid compound, such as 4-Nitrobenzaldehyde-d4, in various solvents. This protocol is based on the widely used isothermal saturation method.[1][2]

Objective: To determine the equilibrium solubility of a solid solute in a solvent at a constant temperature.

Materials and Equipment:

-

Analytical balance

-

Constant temperature water bath with shaker

-

Thermostatically controlled vials or jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

This compound (solute)

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in the constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (typically several hours to days) to ensure that the dissolution equilibrium is reached. Continuous agitation is necessary.

-

-

Sampling:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Analysis:

-

Accurately dilute the collected sample with a suitable solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the mole fraction solubility using the determined concentration and the known masses of the solute and solvent.

-

References

Stability and storage conditions for 4-Nitrobenzaldehyde-d4

An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented is crucial for maintaining the integrity and purity of this compound in research and development settings. While specific stability data for the deuterated form (d4) is not extensively available, the following information is based on the well-documented properties of its non-deuterated analogue, 4-Nitrobenzaldehyde. The isotopic labeling is not expected to significantly alter the compound's macroscopic stability or storage requirements.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage. The compound is a yellow crystalline solid under standard conditions.[1][2][3]

Table 1: Physical and Chemical Properties of 4-Nitrobenzaldehyde

| Property | Value | References |

|---|---|---|

| Appearance | Yellow to brown crystalline powder | [2][3][4][5] |

| Molecular Formula | C₇HD₄NO₃ | |

| Molecular Weight | ~155.15 g/mol | |

| Melting Point | 103-106 °C | [2][5][6] |

| Solubility | Soluble in acetone, ethanol, benzene, and diethyl ether; sparingly soluble in water. | [2][5][7] |

| Chemical Stability | Stable under recommended storage conditions at room temperature. |[4][7][8] |

Stability Profile

4-Nitrobenzaldehyde is chemically stable under standard ambient conditions, such as room temperature. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Conditions to Avoid

To prevent degradation, it is imperative to protect the compound from:

-

Moisture: The compound should be stored in a dry environment.[3]

-

Air: Some sources recommend storing under an inert atmosphere to prevent potential oxidation or other air-sensitive reactions.[3][9]

-

Light: Direct sunlight should be avoided as it can provide the energy for photochemical degradation.[1][3]

-

High Temperatures: Elevated temperatures can lead to decomposition.[1][3] It is recommended to store below +30°C.[1][5]

-

Dust Formation: Finely dispersed dust can form explosive mixtures with air.[7]

Incompatible Materials

Contact with the following substances should be avoided to prevent hazardous reactions:

Hazardous Decomposition Products

In the event of a fire, thermal decomposition may produce hazardous gases and vapors, including:

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound. The following guidelines are based on safety data sheets for the non-deuterated compound.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | References |

|---|---|---|

| Container | Store in the original, tightly closed container. | [1][4][9][11] |

| Atmosphere | Store in a dry, well-ventilated place. | [1][4][9][11] |

| Consider storing under an inert atmosphere. | [9] | |

| Temperature | Store in a cool place, below +30°C. | [1][5] |

| Location | Store away from incompatible materials and foodstuff containers. |[1][4][11] |

For handling, it is advised to work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[1][8][12] Avoid all personal contact with the substance.[7]

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound, from receiving the compound to its long-term storage.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Nitrobenzaldehyde | 555-16-8 [amp.chemicalbook.com]

- 6. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Commercial Suppliers of 4-Nitrobenzaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 4-Nitrobenzaldehyde-d4, a crucial deuterated internal standard for mass spectrometry-based quantitative analysis. This document outlines key technical specifications from various suppliers, detailed experimental protocols for its characterization and application, and visual representations of critical workflows to support researchers in drug development and other scientific fields.

Supplier and Product Specifications

This compound is available from several reputable chemical suppliers. The following table summarizes the key quantitative data for easy comparison. It is important to note that specifications, particularly isotopic enrichment and chemical purity, can vary between batches. Therefore, it is always recommended to consult the certificate of analysis for the specific lot purchased.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Chemical Purity | Stated Isotopic Enrichment |

| Sigma-Aldrich | 721263 | 1020718-72-2 | O₂NC₆D₄CHO | 155.14 | ≥98% (CP) | 98 atom % D |

| Clearsynth | CS-T-59330 | 1020718-72-2 | C₇HD₄NO₃ | 155.14 | 97.45% (HPLC)[1] | Not specified |

| Santa Cruz Biotechnology | sc-213868 | 1020718-72-2 | C₇HD₄NO₃ | 155.14 | ≥98% | Not specified |

| Toronto Research Chemicals | N492132 | 1020718-72-2 | C₇HD₄NO₃ | 155.14 | Not specified | Not specified |

Experimental Protocols

Synthesis of this compound (Illustrative)

While researchers typically purchase this deuterated standard, understanding its synthesis can be valuable. A common route involves the deuteration of a suitable precursor followed by oxidation. The following is a generalized protocol adapted from established methods for the synthesis of the non-deuterated analog.[2][3][4]

Reaction Scheme:

Caption: Illustrative synthesis pathway for this compound.

Materials:

-

Toluene-d8

-

Nitrating mixture (concentrated nitric acid and sulfuric acid)

-

Chromium trioxide (CrO₃)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Appropriate deuterated solvents for workup and purification

Procedure:

-

Nitration of Toluene-d8: Toluene-d8 is carefully nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitrotoluene-d7. The reaction temperature must be carefully controlled to prevent dinitration.

-

Oxidation of 4-Nitrotoluene-d7: The resulting 4-nitrotoluene-d7 is then oxidized to this compound. A common laboratory method involves the use of chromium trioxide in acetic anhydride.[2][3][4]

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Quality Control: Characterization of this compound

Confirming the identity, purity, and isotopic enrichment of the purchased standard is critical.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure and assess the degree of deuteration. In a fully deuterated aromatic ring, the aromatic proton signals should be absent or significantly diminished. The aldehydic proton should be observable around 10.0 ppm.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum to confirm the carbon framework.

b) Mass Spectrometry (MS)

MS is used to confirm the molecular weight and determine the isotopic distribution.

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

Data Acquisition:

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).

-

The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the deuterated compound (C₇HD₄NO₃).

-

The isotopic distribution will reveal the percentage of d4, as well as any d3, d2, d1, or d0 species present.

Caption: Quality control workflow for this compound.

Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of non-deuterated 4-Nitrobenzaldehyde or related analytes in complex matrices.

Principle: A known amount of the deuterated internal standard is added to all samples, calibrators, and quality controls. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This corrects for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow:

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, urine, or tissue homogenate), add a precise amount of this compound solution of a known concentration.

-

Perform sample clean-up, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both the analyte and the d4-internal standard should be optimized.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for using this compound as an internal standard.

Conclusion

This compound is a readily available, high-purity deuterated internal standard essential for accurate and precise quantitative analysis in various research and development settings. This guide provides a foundation for selecting a supplier and implementing robust analytical methodologies. Researchers should always refer to the supplier's certificate of analysis for batch-specific data and perform in-house validation of their analytical methods.

References

Navigating the Safety Profile of 4-Nitrobenzaldehyde-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Nitrobenzaldehyde-d4 (CAS No. 1020718-72-2), a deuterated analog of 4-Nitrobenzaldehyde.[1][2] This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development by consolidating critical safety, handling, and toxicological information. The data presented herein is primarily based on the non-deuterated form, 4-Nitrobenzaldehyde (CAS No. 555-16-8), as the safety and toxicological profiles are expected to be comparable due to the minor structural modification of isotopic labeling.[3]

Section 1: Chemical and Physical Properties

This compound is a yellow crystalline powder.[4] Its fundamental physical and chemical characteristics are crucial for safe handling and storage in a laboratory setting. The properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇HD₄NO₃ |

| Molecular Weight | 155.14 g/mol [1][2] |

| Appearance | Yellow crystalline powder[4] |

| Melting Point | 103-106 °C[5] |

| Solubility | Soluble in ethanol, benzene, and glacial acetic acid. Sparingly soluble in water.[4] |

| Storage Temperature | Store at 2-8°C for long-term storage.[2] |

Section 2: Hazard Identification and Classification

4-Nitrobenzaldehyde is classified as a hazardous substance.[4] It is crucial to understand its potential health and environmental effects to ensure appropriate safety measures are implemented.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[5]

-

H319: Causes serious eye irritation.[5]

-

H412: Harmful to aquatic life with long lasting effects.[5]

GHS Precautionary Statements:

-

P261: Avoid breathing dust.[5]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Toxicology and Health Effects

The toxicological profile of 4-Nitrobenzaldehyde indicates potential for adverse health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.

| Toxicological Endpoint | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 4700 mg/kg |

| LD50 (Lethal Dose, 50%) | Rat | Dermal | 16000 mg/kg |

| LD50 (Lethal Dose, 50%) | Rat | Intraperitoneal | 545 mg/kg |

Data sourced from Santa Cruz Biotechnology MSDS for 4-Nitrobenzaldehyde.

Acute Effects:

-

Ingestion: Harmful if swallowed. Accidental ingestion may cause serious damage to health.[4]

-

Skin Contact: May cause skin irritation and an allergic skin reaction.[5][6]

Chronic Effects:

-

Long-term exposure may lead to cumulative health effects.[4] There is limited evidence of a carcinogenic effect.[4]

Section 4: Experimental Protocols

Representative Protocol: Acute Oral Toxicity (LD50) Determination based on OECD Guideline 425

The following is a representative experimental protocol for determining the acute oral LD50 value of a substance like 4-Nitrobenzaldehyde, adapted from the OECD Test Guideline 425 (Up-and-Down Procedure).[7] This method is designed to estimate the LD50 with a reduced number of animals.[8]

1. Objective: To determine the median lethal dose (LD50) of the test substance following a single oral administration.

2. Test Animals:

-

Healthy, young adult rats (e.g., Wistar strain) of a single sex (typically females, as they are often slightly more sensitive).[9]

-

Animals should be acclimatized to laboratory conditions for at least 5 days prior to the study.

3. Housing and Feeding:

-

Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

4. Dose Preparation and Administration:

-

The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.[9]

-

Doses are administered orally via gavage.[9] The volume administered should not exceed 1 mL/100g of body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[9]

5. Procedure (Up-and-Down Method):

-

A starting dose is selected, typically below the estimated LD50.

-

A single animal is dosed.

-

If the animal survives after a defined observation period (e.g., 48 hours), the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met, typically after a series of reversals in outcome (survival/death).

6. Observation Period:

-

Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days after dosing.

-

Observations include changes in skin, fur, eyes, and behavior.[10]

7. Data Analysis:

-

The LD50 is calculated using a statistical method, such as the maximum likelihood method, based on the pattern of survivals and deaths.[11][12]

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following workflow outlines the key steps for safe use and response to incidents.

Caption: Workflow for safe handling and emergency response.

Section 6: Spills, Disposal, and Environmental Fate

Spill Response: In the event of a spill, avoid generating dust.[13] Sweep up the material and place it in a suitable, closed container for disposal.[13] Ensure the area is well-ventilated.

Waste Disposal: Dispose of this material and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Environmental Fate: 4-Nitrobenzaldehyde is harmful to aquatic life with long-lasting effects.[6][13] It is not readily biodegradable and care should be taken to prevent its release into the environment.[13]

Disclaimer: This document is intended for informational purposes only and is based on the Material Safety Data Sheet of 4-Nitrobenzaldehyde. While the properties of the deuterated and non-deuterated forms are expected to be similar, it is recommended to consult the specific MSDS for this compound from your supplier for the most accurate and up-to-date information.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Page loading... [guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. carlroth.com [carlroth.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. umwelt-online.de [umwelt-online.de]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Applications of 4-Nitrobenzaldehyde-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the use of 4-Nitrobenzaldehyde-d4 is limited. This guide provides a technical overview of its potential applications based on the well-documented properties of its non-deuterated analogue, 4-Nitrobenzaldehyde, and the common uses of deuterated compounds in scientific research.

Introduction

This compound is the deuterium-labeled analogue of 4-Nitrobenzaldehyde. Deuterated compounds are valuable tools in various scientific disciplines, including analytical chemistry, pharmacology, and mechanistic organic chemistry. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is the basis for its utility in mass spectrometry-based quantification and in studies of reaction mechanisms.

4-Nitrobenzaldehyde itself is a significant compound, serving as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] It is also known to be a photodegradation product of the antibiotic chloramphenicol (B1208) and can inhibit plant growth. Given the importance of 4-Nitrobenzaldehyde, its deuterated isotopologue, this compound, is a valuable, albeit underutilized, tool for researchers.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available from commercial suppliers of analytical standards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1020718-72-2 | [2] |

| Molecular Formula | C₇HD₄NO₃ | [2] |

| Molecular Weight | 155.14 g/mol | [2] |

| Synonyms | 2,3,5,6-tetradeuterio-4-nitrobenzaldehyde, p-Formylnitrobenzene-d4 | [2] |

| Purity (by HPLC) | ≥97.45% | [2] |

Table 2: Physicochemical and Spectroscopic Data of 4-Nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 555-16-8 | [3][4] |

| Molecular Formula | C₇H₅NO₃ | [3] |

| Molar Mass | 151.12 g/mol | [3][4] |

| Appearance | Slightly yellowish crystalline powder | [3] |

| Melting Point | 103-106 °C | [3][5] |

| Boiling Point | 300 °C | [3] |

| Density | 1.546 g/cm³ | [3] |

| Solubility | Soluble in water, ethanol, benzene | [6] |

| IR Spectroscopy (cm⁻¹) | ~2830-2695 (Aldehyde C-H Stretch), ~1709 (Carbonyl C=O Stretch), ~1600-1400 (Aromatic C=C Stretch), ~1550-1475 (Asymmetric NO₂ Stretch), ~1349 (Symmetric NO₂ Stretch) | [7] |

| UV-Vis Spectroscopy | Strong absorption around 250-270 nm | [7] |

Application 1: Internal Standard for Quantitative Analysis

The most common application for deuterated compounds like this compound is as an internal standard (IS) in quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass, which this compound perfectly fulfills for the analysis of 4-Nitrobenzaldehyde.

Experimental Protocol: Quantification of 4-Nitrobenzaldehyde in a Sample Matrix using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of 4-Nitrobenzaldehyde in a given sample matrix (e.g., environmental water sample, biological fluid).

Materials:

-

4-Nitrobenzaldehyde analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Sample matrix

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 4-Nitrobenzaldehyde in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the 4-Nitrobenzaldehyde stock solution with 50:50 methanol:water to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.

-

-

Sample Preparation:

-

To 1 mL of the sample matrix, add the this compound internal standard to a final concentration of 100 ng/mL.

-

Vortex mix for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Negative Ion Mode ESI):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

4-Nitrobenzaldehyde: Precursor ion (m/z) 150.0 -> Product ion (m/z) 120.0

-

This compound: Precursor ion (m/z) 154.0 -> Product ion (m/z) 124.0

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of 4-Nitrobenzaldehyde to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of 4-Nitrobenzaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis of 4-Nitrobenzaldehyde using a deuterated internal standard.

Application 2: Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[8] Measuring the KIE can provide valuable insight into the reaction mechanism, particularly the rate-determining step. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.[8][9] this compound can be used in competition experiments with 4-Nitrobenzaldehyde to determine the KIE for reactions involving the aldehyde functional group.

Experimental Protocol: Determination of the KIE for the Oxidation of 4-Nitrobenzaldehyde

Objective: To determine if the C-H bond of the aldehyde is broken in the rate-determining step of its oxidation.

Materials:

-

4-Nitrobenzaldehyde

-

This compound

-

Oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

-

Inert solvent (e.g., dichloromethane)

-

Internal standard for analysis (e.g., an aromatic compound with a different retention time)

-

Quenching agent (e.g., a short column of silica (B1680970) gel)

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC

Procedure:

-

Preparation of Reactant Mixture:

-

Prepare a solution containing a precisely known equimolar mixture of 4-Nitrobenzaldehyde and this compound in dichloromethane.

-

Add a known amount of an internal standard for later quantification.

-

-

Reaction:

-

Initiate the oxidation by adding a sub-stoichiometric amount of the oxidizing agent (e.g., PCC). The reaction should be allowed to proceed to a low to moderate conversion (e.g., 20-50%). It is crucial not to let the reaction go to completion.

-

Stir the reaction at a constant temperature for a set period.

-

-

Quenching and Work-up:

-

Quench the reaction by passing the mixture through a small plug of silica gel to remove the oxidant.

-

Collect the eluent containing the unreacted starting materials and the products.

-

-

Analysis:

-

Analyze the composition of the unreacted starting materials using GC-MS or HPLC.

-

Determine the ratio of 4-Nitrobenzaldehyde to this compound remaining in the reaction mixture.

-

-

KIE Calculation:

-

The KIE (kH/kD) can be calculated from the initial and final ratios of the non-deuterated and deuterated reactants and the fraction of the reaction completion.

-

References

- 1. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 4-Nitrobenzaldehyde 98 555-16-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of 4-Nitrobenzaldehyde-d4

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of 4-Nitrobenzaldehyde-d4, an isotopically labeled aromatic aldehyde crucial for mechanistic studies and as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The document details the principal reactions involving the aldehyde and nitro functional groups, including various condensation, oxidation, and reduction pathways. It further elucidates the role of the d4-aromatic deuterium (B1214612) labeling, focusing on the concept of secondary kinetic isotope effects. Quantitative data from key reactions are summarized in tabular format, and detailed experimental protocols are provided for reproducibility. Visual diagrams generated using Graphviz illustrate key reaction pathways and experimental workflows to enhance understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

4-Nitrobenzaldehyde (B150856) is a versatile organic compound featuring a benzaldehyde (B42025) ring substituted with a nitro group at the para-position.[1] Its deuterated analogue, this compound, has the four hydrogen atoms on the aromatic ring replaced by deuterium. This isotopic labeling makes it an invaluable tool in mechanistic studies, particularly for tracing reaction pathways and understanding kinetic isotope effects. The chemical behavior of this compound is dictated by the interplay of its two functional groups and the subtle electronic influence of the deuterium-substituted aromatic ring.

1.1 Chemical Structure and Properties

-

IUPAC Name: 4-nitrobenzaldehyde-2,3,5,6-d4

-

Chemical Formula: C₇HD₄NO₃

-

Molecular Weight: 155.15 g/mol

-

Appearance: Typically a slightly yellowish crystalline powder.[1]

-

Solubility: Soluble in organic solvents like ethanol, benzene, and acetone; has limited solubility in water.[2]

The core reactivity stems from the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the powerful electron-withdrawing effects of the para-nitro group through both resonance and induction.[3][4][5] This makes 4-nitrobenzaldehyde and its deuterated isotopologue highly susceptible to nucleophilic attack.[1][6]

Core Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde and nitro functionalities. The deuterium atoms on the aromatic ring do not typically participate directly in these reactions but can have a minor influence on reaction rates, as discussed in Section 3.0.

Reactions of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions.

2.1.1 Condensation Reactions 4-Nitrobenzaldehyde is an excellent substrate for a variety of carbon-carbon bond-forming condensation reactions due to its activated carbonyl group.

-

Knoevenagel Condensation: Reacts with active methylene (B1212753) compounds (e.g., malononitrile, dimedone) in the presence of a weak base to form α,β-unsaturated products.[7][8]

-

Henry (Nitroaldol) Reaction: Undergoes base-catalyzed addition with nitroalkanes, such as nitromethane, to produce valuable β-nitro alcohols.[9]

-

Aldol Condensation: Reacts with enolizable ketones, like acetone, often catalyzed by acids or bases, to form β-hydroxy ketones which can then dehydrate.[10][11][12]

-

Wittig Reaction: Readily reacts with phosphonium (B103445) ylides, providing a reliable method for synthesizing nitro-substituted alkenes.[3]

-

Perkin Reaction: Condenses with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) at high temperatures to yield α,β-unsaturated carboxylic acids.[7]

2.1.2 Oxidation and Reduction The aldehyde group can be easily oxidized or reduced.

-

Oxidation: Can be converted to 4-nitrobenzoic acid using various oxidizing agents, including chromium trioxide or "green" alternatives like Oxone®.[13][14]

-

Reduction: The aldehyde can be selectively reduced to 4-nitrobenzyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).[15]

2.1.3 Cannizzaro Reaction In the presence of a strong base, 4-nitrobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 4-nitrobenzyl alcohol and 4-nitrobenzoic acid. Its high reactivity makes it an excellent substrate for crossed Cannizzaro reactions.[3][16][17]

Reactions of the Nitro Functional Group

The nitro group is also reactive, primarily through reduction.

-

Reduction to Amine: The nitro group can be readily reduced to a primary amine (4-aminobenzaldehyde) using various reducing agents. This transformation is pivotal in the synthesis of dyes and pharmaceuticals.[1][18] This reduction can occur in a stepwise fashion, for instance, during the reduction of 4-nitrobenzaldehyde with NaBH₄, the aldehyde is first reduced to an alcohol, followed by the slower reduction of the nitro group to an amine.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]

- 6. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. nbinno.com [nbinno.com]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Nitrobenzaldehyde in Environmental Water Samples Using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-nitrobenzaldehyde (B150856) in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, 4-Nitrobenzaldehyde-d4 was employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[1][2][3] The developed method exhibits excellent linearity, accuracy, and precision over a wide dynamic range, making it suitable for routine monitoring of 4-nitrobenzaldehyde in environmental matrices.

Introduction

4-Nitrobenzaldehyde is an important industrial chemical used in the synthesis of dyes, pharmaceuticals, and other organic compounds.[4][5] Its presence in environmental water sources, even at trace levels, can be an indicator of industrial pollution and may pose risks to ecosystems and human health. Therefore, a sensitive and reliable analytical method for its quantification is essential.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative LC-MS analysis.[1][6] These standards are chemically identical to the analyte of interest, co-elute chromatographically, and experience the same ionization effects, thereby providing the most accurate correction for analytical variability.[1][2] This application note details a validated LC-MS/MS method for the quantification of 4-nitrobenzaldehyde in water samples, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

4-Nitrobenzaldehyde (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7-μm particle size) or equivalent

Sample Preparation

-

Water Sample Collection: Collect 100 mL of water sample in a clean glass container.

-

Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in methanol to the water sample.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

Time (min) %A %B 0.0 90 10 1.0 10 90 2.5 10 90 2.6 90 10 | 4.0 | 90 | 10 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 4-Nitrobenzaldehyde 152.0 122.0 20 | this compound | 156.0 | 126.0 | 20 |

-

Source Parameters: Optimized for maximum sensitivity and stability.

-

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery according to established guidelines.[7][8] The quantitative data is summarized in the tables below.

Table 1: Calibration Curve for 4-Nitrobenzaldehyde

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 0.5 | 0.012 |

| 1.0 | 0.025 |

| 5.0 | 0.124 |

| 10.0 | 0.251 |

| 50.0 | 1.255 |

| 100.0 | 2.510 |

| 500.0 | 12.548 |

| Linearity (R²) | > 0.999 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | Accuracy (%) | Precision (%RSD) |

| 1.0 | 0.98 ± 0.07 | 98.0 | 7.1 |

| 25.0 | 25.7 ± 1.1 | 102.8 | 4.3 |

| 250.0 | 245.5 ± 8.6 | 98.2 | 3.5 |

Table 3: Recovery

| Matrix | Spiked Concentration (ng/mL) | Recovery (%) |

| Tap Water | 10.0 | 95.7 |

| River Water | 10.0 | 92.3 |

| Industrial Effluent | 10.0 | 89.1 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 4-Nitrobenzaldehyde.

Caption: Role of the internal standard in accurate quantification.

Conclusion

The developed LC-MS/MS method utilizing this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of 4-nitrobenzaldehyde in environmental water samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and compensates for variations in sample preparation, leading to excellent accuracy and precision.[1][2][3] This method is well-suited for routine environmental monitoring and can be adapted for other complex matrices.

References

Application Notes and Protocols for 4-Nitrobenzaldehyde-d4 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a critical step in gas chromatography-mass spectrometry (GC-MS) analysis for compounds that are non-volatile, thermally labile, or lack sufficient fragmentation for sensitive detection. 4-Nitrobenzaldehyde is a known derivatizing agent for primary and secondary amines, converting them into more stable and chromatographically amenable Schiff bases.[1] The deuterated analog, 4-Nitrobenzaldehyde-d4, serves as an ideal internal standard for quantitative analysis using stable isotope dilution techniques, which is a gold-standard method for minimizing sample matrix effects and improving accuracy and precision.

While the primary application of 4-Nitrobenzaldehyde derivatization has been documented for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, its utility can be extrapolated to GC-MS analysis.[1] This document provides a detailed, projected application note and protocol for the use of this compound in the derivatization of primary and secondary amines for quantitative GC-MS analysis. It is important to note that while the principles are chemically sound, specific parameters may require optimization for particular analytes and instrumentation.

Principle of Derivatization